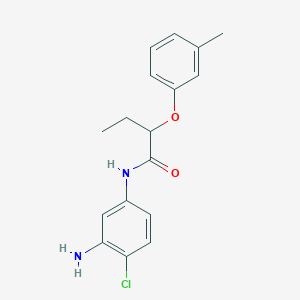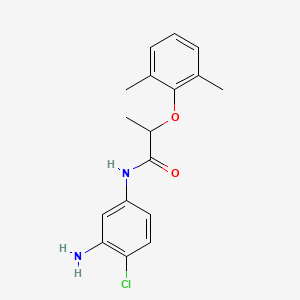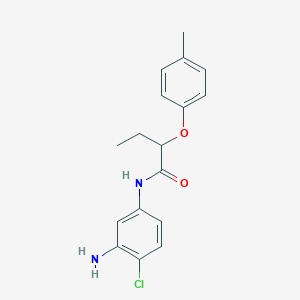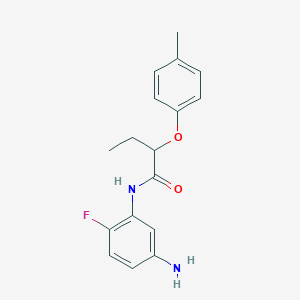![molecular formula C15H24Cl2N2O B1388995 (1-Aza-bicyclo[2.2.2]oct-3-YL)-(4-methoxy-benzyl)-amine dihydrochloride CAS No. 1185304-82-8](/img/structure/B1388995.png)
(1-Aza-bicyclo[2.2.2]oct-3-YL)-(4-methoxy-benzyl)-amine dihydrochloride
説明
(1-Aza-bicyclo[2.2.2]oct-3-YL)-(4-methoxy-benzyl)-amine dihydrochloride, commonly referred to as ABMD, is an organic compound that has been studied for its potential applications in the fields of chemistry and biology. ABMD is a member of the aza-bicyclo family of compounds, which are characterized by their bicyclic ring structures and nitrogen-containing functional groups. ABMD is of particular interest due to its unique structure, which allows it to interact with both organic and inorganic molecules. This makes it a useful compound for a variety of scientific research applications.
科学的研究の応用
ABMD has a number of applications in scientific research. It has been used as a reagent in organic synthesis reactions, as a catalyst in the synthesis of other compounds, and as a ligand in the binding of metal ions. ABMD has also been used in the study of enzyme inhibition, as it is able to bind to enzymes and prevent them from performing their normal functions. Additionally, ABMD has been used as a fluorescent probe in studies of biological systems, allowing researchers to study the structure and function of molecules at the cellular level.
作用機序
The mechanism of action of ABMD is not fully understood, but it is believed to involve the binding of the compound to certain proteins or enzymes in the body. This binding prevents the proteins or enzymes from performing their normal functions, which can lead to a variety of physiological and biochemical effects. The exact mechanism of action of ABMD is still being investigated.
Biochemical and Physiological Effects
The biochemical and physiological effects of ABMD are not fully understood, but studies have shown that the compound can have a variety of effects on the body. In studies of mice, ABMD has been found to reduce inflammation, reduce oxidative stress, and protect against certain types of cancer. ABMD has also been shown to have an anti-diabetic effect, as it has been found to reduce blood glucose levels in mice. Additionally, ABMD has been found to reduce cholesterol levels and protect against liver damage.
実験室実験の利点と制限
The main advantage of using ABMD in laboratory experiments is its unique structure, which allows it to interact with both organic and inorganic molecules. This makes it a useful compound for a variety of scientific research applications. Additionally, ABMD is relatively inexpensive and easy to synthesize, making it a cost-effective choice for laboratory experiments.
The main limitation of using ABMD in laboratory experiments is its lack of specificity. ABMD is not able to bind to specific proteins or enzymes, which may limit its usefulness in certain applications. Additionally, ABMD is not very stable in solution, which may limit its usefulness in certain experiments.
将来の方向性
The potential applications of ABMD are still being explored. Future studies could focus on the development of more specific and stable forms of ABMD, which could be used in more targeted applications. Additionally, further research could be conducted to better understand the biochemical and physiological effects of ABMD, as well as its mechanism of action. Finally, future studies could also focus on the development of new synthesis methods for ABMD, which could lead to more cost-effective and efficient production of the compound.
特性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.2ClH/c1-18-14-4-2-12(3-5-14)10-16-15-11-17-8-6-13(15)7-9-17;;/h2-5,13,15-16H,6-11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFPEGQUNXBBLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2CN3CCC2CC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide](/img/structure/B1388913.png)

![2-[4-(2-Methyl-piperidine-1-sulfonyl)-phenyl]-ethylamine hydrochloride](/img/structure/B1388917.png)






![N-(3-Amino-4-chlorophenyl)-2-[2-(sec-butyl)-phenoxy]propanamide](/img/structure/B1388926.png)
![N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide](/img/structure/B1388927.png)


